2(5H)-Furanone, 5-heptyl-
Overview
Description
2(5H)-Furanone, 5-heptyl-, also known as 5-heptyldihydro-2(3H)-furanone, is an organic compound belonging to the class of furanones. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This compound is characterized by a furan ring with a heptyl group attached at the 5-position. It is known for its pleasant aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-heptyl- can be achieved through various methods. One common approach involves the cyclization of γ-hydroxy acids. For instance, the cyclization of 5-heptyl-4-hydroxy-2-pentenoic acid under acidic conditions can yield 2(5H)-Furanone, 5-heptyl-. The reaction typically requires heating in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of 2(5H)-Furanone, 5-heptyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The purification of the final product is often achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone, 5-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-heptyl-2-furanone-3-carboxylic acid.
Reduction: 5-heptyl-2-furanol.
Substitution: 5-heptyl-2-bromo-2(5H)-furanone.
Scientific Research Applications
2(5H)-Furanone, 5-heptyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-heptyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
2(5H)-Furanone, 5-methyl-: Similar structure with a methyl group instead of a heptyl group.
2(5H)-Furanone, 5-ethyl-: Contains an ethyl group at the 5-position.
2(5H)-Furanone, 5-propyl-: Contains a propyl group at the 5-position.
Comparison: 2(5H)-Furanone, 5-heptyl- is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility and volatility. This longer chain can also impact its biological activity and interactions with molecular targets, making it distinct from its shorter-chain analogs.
Properties
IUPAC Name |
2-heptyl-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIDOUOHWZTISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C=CC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452966 | |
Record name | 2(5H)-Furanone, 5-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100591-76-2 | |
Record name | 2(5H)-Furanone, 5-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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